molecular formula C5H6BrClN2 B6271765 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole CAS No. 84547-58-0

5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole

Cat. No.: B6271765
CAS No.: 84547-58-0
M. Wt: 209.47 g/mol
InChI Key: AZGHZEWFGLECRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance of Pyrazole (B372694) Heterocycles in Chemical Research

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgsciensage.infowikipedia.org This discovery was followed by the development of a classical synthesis method by Hans von Pechmann in 1898, which involved the reaction of acetylene (B1199291) and diazomethane. wikipedia.orguni-tuebingen.dewikipedia.orgalchetron.com Since these pioneering works, the pyrazole nucleus has become a privileged scaffold in medicinal chemistry and materials science. rsc.orgmdpi.comnih.govresearchgate.netwisdomlib.org

The significance of pyrazole heterocycles is underscored by their presence in a wide array of biologically active compounds. nih.govresearchgate.net Many pyrazole derivatives have found clinical applications as nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, and antipyretics. nih.gov The pyrazole core is a key structural motif in several FDA-approved drugs, highlighting its importance in pharmaceutical research and development. nih.gov The broad spectrum of pharmacological activities associated with pyrazole derivatives includes antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govwisdomlib.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, further expanding the relevance of this heterocyclic system. wikipedia.orgnih.gov

The following table provides a brief overview of key milestones in the history of pyrazole chemistry:

YearMilestoneKey Figure(s)Significance
1883First synthesis of a pyrazole derivative (antipyrine)Ludwig KnorrDiscovery of the first synthetic pyrazolone (B3327878) with medicinal properties. sciensage.infowikipedia.orgbritannica.com
1898Development of a classical pyrazole synthesisHans von PechmannProvided a fundamental method for synthesizing the pyrazole ring. wikipedia.orguni-tuebingen.dewikipedia.orgalchetron.com
1959Isolation of the first natural pyrazole-Expanded the known sources of pyrazole compounds to natural products. wikipedia.orgnih.gov

Structural Features and Unique Reactivity Considerations of Halogenated and Alkylated Pyrazoles

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts distinct electronic properties to the ring, influencing its reactivity. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the C3 and C5 positions. youtube.com

The introduction of halogen and alkyl substituents onto the pyrazole core, as seen in 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole, significantly modifies its chemical behavior. The chloro group at the C4 position further influences the electron density of the ring and can serve as a handle for further functionalization through cross-coupling reactions. The methyl group at the N1 position prevents tautomerism and provides steric bulk.

The bromomethyl group at the C5 position is a particularly reactive feature. The carbon-bromine bond is susceptible to nucleophilic substitution, making the bromomethyl group a versatile synthon for introducing a wide range of functional groups. organic-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgucsb.edu This reactivity allows for the facile elongation of side chains or the introduction of other pharmacologically relevant moieties.

The table below summarizes the key structural features of this compound and their general reactivity implications:

Structural FeaturePositionGeneral Reactivity Implication
Pyrazole Core-Aromatic heterocycle, prone to electrophilic substitution at C4.
Chloro GroupC4Electron-withdrawing, potential site for cross-coupling reactions.
Methyl GroupN1Blocks tautomerism, provides steric influence.
Bromomethyl GroupC5Highly reactive towards nucleophilic substitution.

Overview of Research Landscape Pertaining to this compound and Analogues

Direct and extensive research focusing solely on this compound is not widely available in peer-reviewed literature. However, the research landscape of its analogues provides a strong indication of its potential utility as a chemical intermediate.

A notable example is found in a patent for isoxazoline (B3343090) derivatives with herbicidal activity, which discloses the use of a structurally similar compound, 4-bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole, as a key production intermediate. google.com This suggests that compounds like this compound could be valuable building blocks in the synthesis of agrochemicals.

Furthermore, the broader family of substituted pyrazoles has been extensively investigated for a multitude of biological activities. Numerous studies have explored the synthesis and therapeutic potential of pyrazole derivatives with various substituents, targeting conditions such as cancer, inflammation, and infectious diseases. nih.gov The combination of a halogenated pyrazole core with a reactive bromomethyl side chain in this compound makes it a promising scaffold for the generation of diverse chemical libraries for drug discovery and other applications.

The potential research applications of this compound and its analogues can be inferred from the known activities of similarly substituted pyrazoles, as detailed in the following table:

Analogue TypePotential Research Application
Halogenated PyrazolesIntermediates for agrochemicals (e.g., herbicides). google.com
Substituted PyrazolesScaffolds for medicinal chemistry (e.g., anticancer, anti-inflammatory agents). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84547-58-0

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

5-(bromomethyl)-4-chloro-1-methylpyrazole

InChI

InChI=1S/C5H6BrClN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3

InChI Key

AZGHZEWFGLECRM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)CBr

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromomethyl 4 Chloro 1 Methyl 1h Pyrazole and Its Precursors

Strategies for Pyrazole (B372694) Ring Construction Leading to Substituted Precursors

The formation of the pyrazole ring is the foundational step in the synthesis of 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole. The choice of synthetic strategy is crucial as it dictates the initial substitution pattern of the heterocyclic core. Two primary approaches, cycloaddition and condensation reactions, are widely employed for this purpose.

Cycloaddition Reactions in Pyrazole Synthesis

1,3-dipolar cycloaddition reactions are a powerful and frequently utilized method for constructing the pyrazole ring. nih.gov This approach typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, most commonly an alkyne or an alkene. nih.govrsc.org The regioselectivity of the cycloaddition is a key consideration, and the use of alkyne surrogates can help address challenges associated with the preparation and regioselectivity of traditional alkyne cycloadditions. nih.gov

For instance, the Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene can be employed to regioselectively synthesize 1,3,4,5-tetrasubstituted pyrazoles. nih.gov In this process, the bromoalkene functions as an alkyne synthon, leading to the formation of a bromopyrazoline intermediate that subsequently undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov Catalyst-free cycloaddition of diazo compounds to alkynes, often under solvent-free conditions, provides a green and efficient route to pyrazoles in high yields. rsc.org

DipoleDipolarophileConditionsProductReference
Diazo compoundsAlkynesHeating, solvent-freeSubstituted pyrazoles rsc.org
Nitrile iminesTrisubstituted bromoalkeneBase1,3,4,5-tetrasubstituted pyrazoles nih.gov
SydnonesAlkynesCopper-catalyzed1,4-disubstituted pyrazoles organic-chemistry.org

Condensation-Based Approaches for Pyrazole Formation

Condensation reactions represent a classical and highly versatile strategy for pyrazole synthesis. The most common approach involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. rsc.org The regioselectivity of this condensation can often be controlled by the reaction conditions and the nature of the substituents on both reactants. mdpi.com

For example, the reaction of 1,3-diketones with arylhydrazines can be performed at room temperature in N,N-dimethylacetamide to achieve a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles in good yields. organic-chemistry.org Similarly, α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which are then oxidized in situ to the corresponding pyrazoles. mdpi.comnih.gov The use of catalysts, such as copper triflate, can facilitate this one-pot addition-cyclocondensation and oxidative aromatization process. nih.gov

1,3-DielectrophileHydrazine DerivativeCatalyst/ConditionsProductReference
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, room temp.1-Aryl-3,4,5-substituted pyrazoles organic-chemistry.org
α,β-Unsaturated ketonesArylhydrazinesCopper triflate, [bmim][PF6]1,3,5-Trisubstituted pyrazoles mdpi.comnih.gov
β-KetoestersMethylhydrazineIn situ formation of hydrazoneSubstituted pyrazoles beilstein-journals.org

Regioselective Bromination at the Methyl Group of Pyrazoles

Following the construction of the pyrazole ring, the next critical step is the introduction of a bromine atom onto the methyl group at the 5-position. This transformation requires methods that are highly selective for the benzylic-type position over other potentially reactive sites on the pyrazole nucleus.

Radical Bromination Protocols for Benzylic-Type Positions

Free radical bromination is a standard method for the functionalization of benzylic and allylic positions. masterorganicchemistry.com For a methyl group on a pyrazole ring, which is analogous to a benzylic position, reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light are commonly employed. masterorganicchemistry.comchemistrysteps.com The success of this reaction relies on the stability of the resulting pyrazolylmethyl radical, which is stabilized by resonance with the pyrazole ring.

The mechanism involves the initiation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyrazolylmethyl radical. chemistrysteps.com This radical then reacts with a bromine source, such as Br2 generated in situ from the reaction of HBr with NBS, to form the desired bromomethylpyrazole and regenerate a bromine radical, thus propagating the chain reaction. chemistrysteps.com It is crucial to maintain a low concentration of Br2 to prevent competitive electrophilic addition to any double bonds that might be present. masterorganicchemistry.com

SubstrateBrominating AgentInitiator/ConditionsProduct
1,5-Dimethylpyrazole derivativeN-Bromosuccinimide (NBS)AIBN or light, CCl45-(Bromomethyl)-1-methylpyrazole derivative
Toluene (for analogy)Br2LightBenzyl bromide

Catalytic Systems for Selective Bromomethylation Reactions

While radical bromination is effective, the development of catalytic systems offers potential for improved selectivity and milder reaction conditions. Transition metal-catalyzed C-H activation is a burgeoning field that could be applied to the selective functionalization of methyl groups on heterocyclic systems. nih.gov Although specific catalytic systems for the bromomethylation of pyrazoles are not extensively detailed in the provided context, the principles of directed C-H functionalization could be adapted for this purpose. For instance, a directing group on the pyrazole ring could chelate to a metal catalyst, positioning it to selectively activate the C-H bonds of the adjacent methyl group for subsequent bromination.

Regioselective Chlorination on the Pyrazole Nucleus

The final key transformation is the regioselective introduction of a chlorine atom at the 4-position of the pyrazole ring. Electrophilic aromatic substitution is the most common mechanism for the halogenation of pyrazole rings. The electron-rich nature of the pyrazole ring makes it susceptible to attack by electrophiles.

A highly efficient and environmentally friendly method for the chlorination of pyrazoles involves the use of trichloroisocyanuric acid (TCCA) under solvent-free mechanochemical conditions. rsc.org This protocol allows for the rapid and high-yielding synthesis of 4-chloropyrazole derivatives and avoids the need for tedious column chromatography. rsc.org Mechanistic studies suggest that this reaction proceeds via an electrophilic aromatic substitution pathway. rsc.org

Other chlorinating agents, such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS), can also be used. The regioselectivity of the chlorination is influenced by the substituents already present on the pyrazole ring. In the case of a 1-methyl-5-methylpyrazole precursor, the 4-position is typically the most activated site for electrophilic attack.

SubstrateChlorinating AgentConditionsProductReference
Substituted PyrazoleTrichloroisocyanuric acid (TCCA)Solvent-free, mechanochemical4-Chloropyrazole derivative rsc.org
3,5-DimethylpyrazoleBromineNot specified4-Bromo-3,5-dimethylpyrazole mdpi.com
Various 1,3-diketones and arylhydrazinesN-bromosaccharinSilica gel supported sulfuric acid, solvent-free4-Bromopyrazole derivatives jmcs.org.mxresearchgate.net

Electrophilic Halogenation Procedures for Heterocycles

Electrophilic substitution is a fundamental reaction for functionalizing aromatic heterocycles like pyrazole. rrbdavc.org The pyrazole ring is susceptible to electrophilic attack, primarily at the C4 position, which is the most electron-rich and sterically accessible site. rrbdavc.orgresearchgate.net Halogenation of the pyrazole nucleus is often a critical first step in the synthesis of more complex derivatives. researchgate.net

Common and effective reagents for the electrophilic halogenation of pyrazoles are N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). beilstein-archives.orgresearchgate.net These reagents are favored due to their solid nature, ease of handling, and milder reaction conditions compared to elemental halogens. Reactions with N-halosuccinimides can often be performed under neutral or mild acidic conditions and may not require a catalyst. researchgate.net For instance, the reaction of various pyrazoles with NCS or NBS in solvents like carbon tetrachloride or even water can provide 4-halopyrazoles in excellent yields. researchgate.net

Recent advancements have focused on developing more efficient and environmentally benign protocols. A metal-free method for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines utilizes N-halosuccinimides at room temperature, with dimethyl sulfoxide (DMSO) playing a dual role as both solvent and catalyst. beilstein-archives.org This protocol demonstrates good to excellent yields and is noted for its simple conditions and scalability. beilstein-archives.org The proposed mechanism involves the formation of a polarized intermediate between DMSO and the N-halosuccinimide, which then reacts with the pyrazole ring. beilstein-archives.org

For electrophilic halogenation to occur at other positions, such as C3 or C5, the C4 position typically needs to be substituted first, as it is the most reactive site. researchgate.net Stronger reaction conditions, such as higher temperatures, may be required for subsequent halogenations. researchgate.net

Table 1: Reagents and Conditions for Electrophilic Halogenation of Pyrazoles
Halogenating AgentCatalyst/SolventTarget PositionKey FeaturesReference
N-Chlorosuccinimide (NCS)CCl₄ or H₂OC4Mild conditions, no catalyst required, excellent yields. researchgate.net
N-Bromosuccinimide (NBS)CCl₄ or H₂OC4Mild conditions, no catalyst required, excellent yields. researchgate.net
NCS, NBS, NISDMSO (Catalyst and Solvent)C4Metal-free, room temperature, gram-scale synthesis. beilstein-archives.org
NaOCl (Sodium Hypochlorite)WaterC4High yield (99%), absence of carboxylic acid is crucial. google.com
Trichloroisocyanuric Acid (TCCA)Solvent-free (Mechanochemical)C4Rapid, operationally simple, avoids column chromatography. rsc.org

Transition Metal-Catalyzed Chlorination Methods for Pyrazole Derivatives

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new bonds into heterocyclic systems, including pyrazoles. researchgate.netnih.govrsc.org These methods offer an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials (e.g., halogenated pyrazoles). nih.govrsc.org The direct C-H functionalization provides access to a diverse range of substituted pyrazoles in a single step. nih.gov

The regioselectivity of these reactions is often controlled by a directing group present on the pyrazole substrate. The Lewis basic N2 atom of the pyrazole ring can itself act as a directing group, guiding the metal catalyst to functionalize the adjacent C-H bond at the C5 position. researchgate.net Various transition metals, including palladium, rhodium, and copper, have been employed in these transformations for arylation, alkenylation, and alkynylation. researchgate.net

While transition-metal catalysis is extensively used for forming C-C and C-heteroatom bonds, its application for direct C-H chlorination of the pyrazole ring is less common compared to electrophilic chlorination methods. researchgate.netnih.gov Electrophilic substitution at the C4 position is highly efficient and typically does not require a metal catalyst. rrbdavc.orgresearchgate.net However, transition metal catalysis can be indispensable for functionalizing other positions or when specific regioselectivity, not achievable through electrophilic substitution, is required. For example, some methods rely on (pseudo)halogenation followed by transition-metal catalysis to achieve late-stage functionalization. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Functionalization of Pyrazoles
Catalyst SystemReaction TypeTarget PositionKey FeaturesReference
Pd(OAc)₂C-H ArylationC5 (N-directed)Direct functionalization of the pyrazole core. researchgate.net
[RhCp*Cl₂]₂C-H AlkenylationC5 (N-directed)Utilizes the inherent directing ability of the pyrazole nitrogen. researchgate.net
Cu(I)C-H AlkynylationC5 (N-directed)Provides access to alkynyl-substituted pyrazoles. researchgate.net
[C₄mim][FeCl₄] (Ionic Liquid)Pyrazole Synthesis (Condensation)N/AGreen chemistry approach, catalyst is reusable. ias.ac.in

Synthesis of Key Pyrazole Intermediates Relevant to this compound

The synthesis of the target compound proceeds through key intermediates that are prepared and functionalized in a stepwise manner. The primary steps involve the chlorination of the pyrazole ring at the C4 position, followed by the introduction and subsequent bromination of a methyl group at the C5 position.

Preparation of 4-chloro-1-methyl-1H-pyrazole Derivatives

A crucial intermediate is 4-chloro-1-methyl-1H-pyrazole. This compound is typically synthesized by the direct chlorination of 1-methyl-1H-pyrazole. Several methods have been developed for this transformation, offering various advantages in terms of yield, safety, and environmental impact.

One highly efficient method involves the reaction of pyrazole with sodium hypochlorite (NaOCl) in an aqueous solution. google.com This process, carried out at temperatures between 0°C and 40°C in the substantial absence of carboxylic acid, can produce 4-chloropyrazole with yields as high as 99%. google.com Another approach is electrochemical chlorination, where pyrazoles are chlorinated on a platinum anode in aqueous sodium chloride solutions, achieving good yields for various derivatives. researchgate.net

More recently, green chemistry principles have been applied to this synthesis. A solvent-free, mechanochemical method using trichloroisocyanuric acid (TCCA) provides a rapid and operationally simple route to 4-chloropyrazoles. rsc.org This high-yielding protocol avoids the need for tedious column chromatography and reduces solvent waste. rsc.org

Table 3: Comparison of Methods for the Synthesis of 4-Chloropyrazoles
MethodReagentsConditionsYieldReference
Hypochlorite ChlorinationPyrazole, NaOCl, H₂O0-40 °C99% google.com
Electrochemical ChlorinationPyrazole, NaCl(aq)Galvanostatic electrolysis, Pt anode68-92% researchgate.net
Mechanochemical ChlorinationPyrazole, TCCASolvent-free, ball millingHigh rsc.org
NCS ChlorinationPyrazole, NCSCCl₄ or H₂O, RTExcellent researchgate.net

Functionalization at the 5-Position Precursors

To construct the final target molecule, functionalization at the C5 position is required. This is achieved by first synthesizing a precursor with a methyl group at this position, namely 4-chloro-1,5-dimethyl-1H-pyrazole. This intermediate can be prepared by the chlorination of 1,5-dimethyl-1H-pyrazole using one of the methods described in the previous section.

The final step is the introduction of the bromine atom onto the methyl group at C5. This is accomplished via a free-radical bromination reaction. Typically, N-bromosuccinimide (NBS) is used as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. This reaction selectively brominates the allylic/benzylic-type methyl group on the heterocyclic ring, yielding the desired this compound.

Table 4: Synthetic Sequence for this compound
StepStarting MaterialReactionReagentsProduct
11,5-dimethyl-1H-pyrazoleElectrophilic ChlorinationNCS or NaOCl4-chloro-1,5-dimethyl-1H-pyrazole
24-chloro-1,5-dimethyl-1H-pyrazoleFree-Radical BrominationNBS, AIBN (initiator), CCl₄This compound

Process Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the synthesis of this compound for laboratory scale-up requires careful consideration of several factors, including reaction efficiency, safety, cost, and ease of purification.

Reagent Selection: The choice of halogenating agents is critical. Using N-halosuccinimides (NCS, NBS) is often preferable to gaseous chlorine or liquid bromine, as they are solids that are easier and safer to handle. beilstein-archives.orgresearchgate.net Similarly, using reagents like sodium hypochlorite google.com or trichloroisocyanuric acid rsc.org offers advantages in terms of cost and operational simplicity.

Reaction Conditions: Optimization involves finding the mildest possible conditions that provide high yields and selectivity. The development of room-temperature halogenation protocols, such as the DMSO-catalyzed NXS method, reduces energy consumption and minimizes side reactions. beilstein-archives.org Solvent-free approaches, like the mechanochemical chlorination, significantly reduce waste and simplify product work-up. rsc.org

Purification: Minimizing the need for chromatographic purification is a key goal for scalability. Syntheses that provide high-purity products through simple filtration or crystallization are highly desirable. The mechanochemical chlorination method, for example, is noted for avoiding tedious column chromatography. rsc.org

Flow Chemistry: For larger-scale laboratory synthesis and potential industrial applications, transitioning from batch to continuous flow processes offers significant advantages. nih.govgalchimia.com Flow chemistry allows for better control over reaction parameters such as temperature and mixing, which is particularly important for potentially exothermic halogenation reactions. galchimia.com This enhanced control can lead to improved yields, higher purity, and increased safety, especially when handling hazardous reagents or unstable intermediates. nih.gov Continuous flow setups can also significantly reduce reaction times and facilitate easier scale-up. nih.govgalchimia.com

By carefully selecting reagents, optimizing reaction conditions, and employing modern technologies like flow chemistry, the synthesis of this compound can be made more efficient, safer, and scalable.

Mechanistic Investigations of Reactions Involving 5 Bromomethyl 4 Chloro 1 Methyl 1h Pyrazole

Elucidation of Reaction Pathways for Bromomethylation and Chlorination Processes

The synthesis of 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole involves the introduction of both a chloro and a bromomethyl group onto the 1-methyl-1H-pyrazole core. The sequence and mechanisms of these functionalization steps are crucial for an efficient and selective synthesis.

Chlorination: The chlorination of the pyrazole (B372694) ring at the C4 position is typically achieved through an electrophilic aromatic substitution mechanism. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophiles. Common chlorinating agents like N-chlorosuccinimide (NCS) can be employed. The reaction is often catalyzed by an acid, which activates the chlorinating agent. The proposed mechanism involves the initial activation of the chlorinating agent, followed by the nucleophilic attack of the pyrazole ring's C4 position on the electrophilic chlorine atom. This attack forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the pyrazole ring, yielding the 4-chloro-1-methyl-1H-pyrazole derivative.

Bromomethylation: The introduction of the bromomethyl group at the C5 position can be accomplished through a free-radical bromination of a precursor, 5-methyl-4-chloro-1-methyl-1H-pyrazole. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS). The mechanism proceeds through a chain reaction involving three key steps:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond of a bromine source generates bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group at the C5 position, forming a resonance-stabilized benzylic-like radical and hydrogen bromide. This radical then reacts with a molecule of the brominating agent to form the desired 5-(bromomethyl) product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The high selectivity for the benzylic-like position is due to the stability of the resulting radical, which is delocalized over the pyrazole ring.

Detailed Analysis of Nucleophilic Substitution Mechanisms at the Bromomethyl Group

The bromomethyl group in this compound is a reactive site for nucleophilic substitution reactions . The mechanism of these reactions can proceed through either an S_N1 (substitution nucleophilic unimolecular) or an S_N2 (substitution nucleophilic bimolecular) pathway, depending on various factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com

S_N2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.comyoutube.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.orgyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Given that the carbon of the bromomethyl group is a primary carbon, the S_N2 pathway is generally expected to be favorable due to minimal steric hindrance. masterorganicchemistry.com

S_N1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com The first step, the departure of the bromide leaving group to form a carbocation, is the slow, rate-determining step. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations. libretexts.orgyoutube.com The pyrazole ring can stabilize an adjacent positive charge through resonance, making the formation of a pyrazol-5-ylmethyl carbocation relatively favorable. Therefore, under appropriate conditions (e.g., with a weak nucleophile in a protic solvent), an S_N1 mechanism could also be operative.

The competition between S_N1 and S_N2 mechanisms is influenced by the electronic and steric effects of the substituents on the pyrazole ring. The electron-withdrawing nature of the chloro group at the C4 position might slightly destabilize the carbocation intermediate, potentially favoring the S_N2 pathway.

FactorFavors S_N1 MechanismFavors S_N2 Mechanism
Substrate Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, I⁻)
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving groupGood leaving group
Carbocation Stability Stabilized carbocationNo carbocation formed

Mechanisms of Transition Metal-Catalyzed Transformations Involving the Chloro Group

The chloro group at the C4 position of the pyrazole ring can participate in various transition metal-catalyzed cross-coupling reactions , which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The most common examples are the Suzuki-Miyaura and Heck reactions, typically catalyzed by palladium complexes. libretexts.orgorganic-chemistry.orgyoutube.comresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three main steps: libretexts.orgyoutube.comresearchgate.netresearchgate.net

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Heck Reaction: This reaction couples the 4-chloropyrazole with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle for the Heck reaction also involves a Pd(0)/Pd(II) cycle: organic-chemistry.orglibretexts.org

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyrazole. libretexts.org

Alkene Insertion (Migratory Insertion): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon of the former alkene is eliminated, forming a new C=C bond in the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by removing the hydride and the halide from the palladium complex. libretexts.org

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst (ligands on the palladium), base, and solvent.

Kinetic and Thermodynamic Studies of Key Reactions Relevant to this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, general principles and data from related systems can provide valuable insights.

Kinetic Studies: Kinetic studies of nucleophilic substitution reactions at the bromomethyl group would involve monitoring the reaction rate as a function of substrate and nucleophile concentrations. This would allow for the determination of the rate law and the reaction order, providing evidence for either an S_N1 or S_N2 mechanism. For instance, a first-order dependence on the substrate and a zero-order dependence on the nucleophile would indicate an S_N1 pathway, while a first-order dependence on both would suggest an S_N2 mechanism. masterorganicchemistry.com Hammett plots, correlating reaction rates with substituent electronic effects, could also be employed to probe the transition state structure. researchgate.netresearchgate.net

Thermodynamic Studies: Thermodynamic parameters such as the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS) can be determined experimentally through calorimetry or computationally using methods like Density Functional Theory (DFT). These parameters provide information about the spontaneity and equilibrium position of a reaction. For the bromomethylation and chlorination reactions, thermodynamic data would indicate whether the reactions are exothermic or endothermic and whether they are entropically favored. For cross-coupling reactions, thermodynamic data can help in understanding the driving forces and the relative stability of reactants, intermediates, and products.

Computational studies on related pyrazole derivatives have been used to calculate activation energies and reaction energies, providing theoretical insights into reaction mechanisms and selectivity. nih.gov Such theoretical approaches could be applied to this compound to predict its reactivity and the thermodynamics of its transformations.

Reaction TypeKey Mechanistic FeaturesInfluencing Factors
Electrophilic Chlorination Formation of a sigma complexNature of chlorinating agent, catalyst
Free-Radical Bromination Chain reaction (initiation, propagation, termination)Radical initiator, light, stability of radical
Nucleophilic Substitution S_N1 (carbocation intermediate) or S_N2 (concerted)Nucleophile strength, solvent polarity, substrate structure
Suzuki-Miyaura Coupling Oxidative addition, transmetalation, reductive eliminationPalladium catalyst, base, solvent
Heck Reaction Oxidative addition, alkene insertion, β-hydride eliminationPalladium catalyst, base, alkene structure

Spectroscopic and Structural Characterization Methodologies in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the methyl (CH₃), bromomethyl (CH₂Br), and the pyrazole (B372694) ring proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the nitrogen atoms in the pyrazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Each carbon atom in the pyrazole ring, the methyl group, and the bromomethyl group will exhibit a unique resonance. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-CH₃~3.8~35-40
C-CH₂Br~4.6~25-30
Pyrazole C-H~7.5~130-135
Pyrazole C-ClNot Applicable~115-120
Pyrazole C-CH₂BrNot Applicable~140-145

Note: The chemical shifts are estimated based on data from similar pyrazole derivatives and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₅H₆BrClN₂.

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation, breaking into smaller, characteristic ions. The fragmentation of pyrazole derivatives often involves the cleavage of the ring and the loss of substituents. The presence of bromine and chlorine atoms would be indicated by their characteristic isotopic patterns in the mass spectrum.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Ion Notes
223/225/227[M]⁺Molecular ion peak with characteristic isotopic pattern for Br and Cl.
144/146[M - Br]⁺Loss of a bromine radical.
188/190[M - Cl]⁺Loss of a chlorine radical.
129[M - CH₂Br]⁺Loss of the bromomethyl group.
94[C₄H₄ClN₂]⁺Fragment of the pyrazole ring after loss of substituents.

Note: The m/z values are nominal and the relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H, C=N, C=C, and C-X (where X = Cl, Br) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. The absorption is due to π → π* transitions within the aromatic pyrazole ring. The position of the absorption maximum (λmax) can be influenced by the nature and position of the substituents on the ring. The chloro and bromomethyl groups are expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 1-methyl-1H-pyrazole.

Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic Technique Expected Observations
Infrared (IR) ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600-1450 cm⁻¹ (C=C and C=N stretch, pyrazole ring), ~800-600 cm⁻¹ (C-Cl and C-Br stretch)
Ultraviolet-Visible (UV-Vis) λmax in the range of 220-260 nm, indicative of π → π* transitions in the substituted pyrazole ring.

Note: These are general ranges and the exact positions of the peaks can vary.

Computational and Theoretical Chemistry Studies

In Silico Studies for Structure-Reactivity and Structure-Property Relationships

Further research and specific computational studies on 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole are needed to provide the detailed insights requested.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research As Synthetic Precursors or Probes

Role as a Versatile Building Block for Complex Molecular Architectures

In organic synthesis, pyrazoles are considered pharmacologically significant scaffolds that are useful in the creation of more complex structures. nih.gov The title compound, with its reactive bromomethyl handle, is particularly well-suited for constructing intricate molecular frameworks.

The construction of polyheterocyclic systems, which consist of multiple fused or linked heterocyclic rings, is a cornerstone of modern synthetic chemistry, often leading to compounds with unique biological properties. Pyrazole (B372694) derivatives are frequently employed as starting materials for these assemblies. hilarispublisher.com For instance, the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines often begins with a functionalized pyrazole ring. nih.gov The general strategy involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound to induce cyclization. nih.govekb.eg

While direct examples using 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole are specific, the principle involves leveraging the bromomethyl group as a point of attachment or further functionalization. This group can be converted into other functionalities, such as an amino group or an extended side chain, which can then participate in cyclization reactions to form fused systems like pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyrazoles, or pyrazolo[5,1-b]quinazolines. eurjchem.com The inherent reactivity of the C-Br bond allows for nucleophilic substitution, paving the way for the introduction of moieties necessary for subsequent intramolecular or intermolecular cyclizations to build these complex polyheterocyclic architectures.

The derivatization of the pyrazole core into larger, biologically relevant scaffolds is a common strategy in medicinal chemistry. The bromomethyl group on this compound is an excellent electrophilic site for S-alkylation reactions. This reactivity is exploited in the synthesis of pyrimidine-pyrazole conjugates.

A well-documented synthetic route involves the reaction of a substituted thiouracil with a bromomethyl pyrazole derivative. nih.gov In a typical procedure, a substituted uracil (B121893) is prepared and then subjected to S-alkylation using a compound like 3-(bromomethyl)-5-R₁-1H-pyrazole in an anhydrous solvent such as DMF with a mild base like potassium carbonate. nih.gov This reaction links the pyrazole and pyrimidine (B1678525) rings through a flexible methylthio bridge, creating a new molecular scaffold. These pyrimidine-pyrazole conjugates have been investigated for their potential as inhibitors of viral enzymes, such as HIV-1 reverse transcriptase. nih.gov The structure-activity relationship studies of these conjugates reveal that the nature of the substituents on both the pyrazole and pyrimidine rings significantly influences their biological activity. nih.gov

Precursor for Pharmacologically Active Pyrazole Derivatives in Research Settings

The pyrazole nucleus is a core component in numerous established drugs, highlighting its pharmacological potential. nih.gov Derivatives of pyrazole have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects. globalresearchonline.netrsc.orgnih.gov Consequently, this compound is a valuable precursor for synthesizing novel, pharmacologically active molecules for research purposes.

In drug discovery, the design and synthesis of specific ligands for biochemical targets like enzymes and receptors are crucial. The pyrazole scaffold is a key feature in many selective enzyme inhibitors. mdpi.com For example, pyrazole-based compounds have been designed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov

The synthetic utility of this compound lies in its ability to act as a scaffold upon which complex side chains can be built. The bromomethyl group allows for the facile introduction of various functional groups through nucleophilic substitution reactions. This enables chemists to append different pharmacophores or binding motifs to the pyrazole core, systematically creating a library of candidate ligands. These ligands can then be screened against biochemical targets to identify compounds with high affinity and selectivity. The ultimate goal is to develop molecules that can modulate the activity of a specific protein target involved in a disease pathway.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov These studies involve the synthesis of a series of structurally related compounds (analogs) and evaluating their effects in biological assays. nih.govresearchgate.net

The compound this compound is an ideal starting material for SAR studies. Its reactive bromomethyl group serves as a convenient anchor point for diversification. By reacting it with a wide range of nucleophiles (e.g., amines, thiols, alcohols, phenols), researchers can rapidly generate a library of analogs where the substituent at the 5-position is systematically varied. nih.gov The chloro group at the 4-position can also be modified, although it is less reactive. By comparing the biological activities of these analogs, researchers can determine which structural features are essential for potency and selectivity, thereby identifying key interactions with the biological target. dntb.gov.ua This iterative process of synthesis and testing helps to refine the molecular design, leading to the development of more potent and specific drug candidates. nih.gov

Application in Chemical Probe Development for Biochemical Studies

Chemical probes are small molecules designed as tools to study and manipulate the function of proteins and other biological targets within their native cellular environment. mskcc.orgrjpbr.com Unlike drugs, the primary purpose of a chemical probe is not therapeutic but rather to facilitate research and target validation. nih.govchemicalprobes.org High-quality probes must be potent, selective, and demonstrate on-target effects in cells. nih.gov

The structure of this compound makes it a suitable scaffold for the development of chemical probes. The key feature is the reactive bromomethyl group, which acts as a "handle" for facile derivatization. mskcc.org This handle allows for the attachment of various reporter tags, such as:

Fluorescent dyes: For visualizing the probe's localization in cells using microscopy or flow cytometry. mskcc.org

Biotin: For affinity purification of the target protein from cell lysates to identify binding partners (proteomics). mskcc.org

Radiolabels: For use in imaging techniques like Positron Emission Tomography (PET) to track the probe's distribution in vivo. mskcc.org

By attaching these tags to the pyrazole core, which can be designed to bind a specific protein of interest, researchers can create powerful tools to investigate complex biological questions, validate new drug targets, and gain a deeper understanding of cellular processes. mskcc.orgrjpbr.com

Development of New Synthetic Methodologies Leveraging its Reactivity (e.g., cross-coupling partners)

The chemical architecture of this compound offers a unique platform for the development of novel synthetic methodologies, primarily by leveraging the high reactivity of the bromomethyl group. This functional group serves as a potent electrophilic site, making the compound an excellent precursor for a variety of nucleophilic substitution reactions. While direct participation as a cross-coupling partner in the traditional sense (e.g., Suzuki, Heck, or Sonogashira reactions involving the bromomethyl group) is not extensively documented in the literature for this specific molecule, its value as a synthetic building block lies in its ability to introduce the substituted pyrazole moiety into a wide array of molecular scaffolds.

The development of new synthetic methods utilizing this compound is centered on its role as a key intermediate for the construction of more complex molecules, which are of significant interest in medicinal chemistry and materials science. The chloro substituent at the 4-position and the methyl group at the 1-position of the pyrazole ring also play crucial roles in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity and the properties of the resulting derivatives.

The primary synthetic utility of this compound is realized through its reactions with a diverse range of nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile displaces the bromide ion, leading to the formation of a new carbon-nucleophile bond. This strategy allows for the facile introduction of various functional groups and molecular fragments, paving the way for the synthesis of extensive libraries of novel pyrazole derivatives.

Below is a summary of the types of synthetic transformations that can be envisioned or have been developed for similar haloalkyl-substituted pyrazoles, highlighting the versatility of this compound as a synthetic precursor.

Table 1: Synthetic Methodologies Leveraging the Reactivity of this compound

Reaction TypeNucleophileResulting Compound ClassGeneral Reaction Conditions
O-Alkylation Alcohols, PhenolsEthersBase (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF)
N-Alkylation Amines (primary, secondary), AzolesSubstituted Amines, Quaternary Ammonium Salts, N-Substituted HeterocyclesBase (e.g., K2CO3, Et3N), Aprotic Solvent (e.g., CH3CN, DMF)
S-Alkylation Thiols, ThiophenolsThioethersBase (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF)
C-Alkylation Enolates, CyanideCarbon-extended PyrazolesStrong Base (e.g., LDA, NaH), Aprotic Solvent (e.g., THF)
Esterification Carboxylate SaltsEstersAprotic Solvent (e.g., DMF, DMSO)

These methodologies underscore the importance of this compound as a versatile building block in organic synthesis. The ability to readily introduce the 4-chloro-1-methyl-1H-pyrazol-5-yl)methyl moiety allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the development of new compounds with tailored properties for various applications, particularly in the realm of drug discovery and agrochemicals. The reactivity of the bromomethyl group is a key feature that enables the diversification of the pyrazole core, making it a valuable tool for the generation of novel molecular entities.

Emerging Research Directions and Future Outlook for 5 Bromomethyl 4 Chloro 1 Methyl 1h Pyrazole Derivatives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of pyrazoles are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. mdpi.comgalchimia.com These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, and greater scalability. For a compound like 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole, the reactive and potentially hazardous nature of the bromomethyl group makes flow chemistry an especially attractive approach.

Continuous-flow setups can minimize the accumulation of reactive intermediates, thereby enhancing the safety profile of synthetic procedures. mdpi.com Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for the optimization of reaction conditions to maximize yields and minimize the formation of byproducts. galchimia.com Automated synthesis platforms, on the other hand, enable the rapid generation of libraries of pyrazole (B372694) derivatives for high-throughput screening in drug discovery and materials science. nih.govrsc.orgwhiterose.ac.uk

Table 1: Potential Advantages of Flow Chemistry for the Derivatization of this compound

FeatureAdvantageRelevance to this compound
Enhanced Safety Minimizes the handling of hazardous reagents and intermediates.The reactive bromomethyl group can be generated and consumed in situ, reducing risks.
Precise Control Allows for fine-tuning of reaction parameters for optimal outcomes.Improved selectivity in nucleophilic substitution reactions at the bromomethyl position.
Scalability Facilitates seamless transition from laboratory-scale synthesis to large-scale production.Enables the efficient production of key intermediates for various applications.
Automation Enables high-throughput synthesis of compound libraries.Rapid generation of diverse pyrazole derivatives for biological screening. nih.govrsc.org

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles. ias.ac.inrsc.org For this compound, future research will likely focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. rsc.org

The development of catalytic methods for both the synthesis of the pyrazole core and its subsequent functionalization is another key area of green chemistry research. ias.ac.in For instance, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. ias.ac.in Microwave-assisted and ultrasound-assisted synthesis are also being explored as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. ias.ac.inmdpi.com

In the context of derivatization, the bromomethyl group offers a versatile handle for introducing a wide range of functional groups through nucleophilic substitution. Green approaches to these transformations would involve the use of non-toxic nucleophiles and reaction conditions that minimize waste generation.

Exploration of Novel Reactivities and Transformation Pathways for the Compound

The unique combination of functional groups in this compound opens up avenues for exploring novel reactivities and transformation pathways. The bromomethyl group is a primary site for nucleophilic substitution, allowing for the introduction of various moieties such as azides, cyanides, and thiols, leading to a diverse range of derivatives. nih.gov

Beyond simple substitution, the interplay between the bromomethyl and chloro groups, as well as the pyrazole ring itself, could lead to interesting and underexplored chemical transformations. For example, intramolecular cyclization reactions could be designed to generate novel fused heterocyclic systems. The chloro group at the 4-position can also be a site for further functionalization through cross-coupling reactions, although this is generally less facile than reactions at other positions. researchgate.net

Future research is expected to focus on harnessing the reactivity of the bromomethyl group in concert with other functionalities on the pyrazole ring to construct complex molecular architectures with potential applications in medicinal chemistry and materials science.

Table 2: Potential Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct Functional GroupPotential Application Area
AzideSodium AzideAzidomethylClick Chemistry, Bioorthogonal Labeling
CyanideSodium CyanideCyanomethylSynthesis of Carboxylic Acids, Amines
ThiolSodium ThiolateThiomethylSynthesis of Sulfur-containing Heterocycles
AminePrimary/Secondary AmineAminomethylPharmaceutical Scaffolds
PhenoxideSodium PhenoxidePhenoxymethylAgrochemicals, Material Science

Advanced Applications in Material Science Research

The inherent properties of the pyrazole ring, such as its aromaticity and ability to participate in hydrogen bonding and metal coordination, make it a valuable scaffold in materials science. mdpi.com Derivatives of this compound can serve as versatile building blocks for the synthesis of advanced materials with tailored properties.

One promising area is the development of organic light-emitting diodes (OLEDs). By functionalizing the pyrazole core through the bromomethyl group, it is possible to tune the electronic and photophysical properties of the resulting molecules, leading to the creation of novel emitters or host materials for OLED devices.

Furthermore, the ability of the pyrazole nitrogen atoms to coordinate with metal ions makes these derivatives attractive ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The specific substitution pattern of this compound can influence the resulting structure and properties of these materials, which have potential applications in gas storage, catalysis, and sensing. The bromomethyl group can also be used to post-synthetically modify these materials, introducing additional functionality. The chloro-substituent can also play a role in modulating the electronic properties and stability of the final material.

The exploration of this compound as a building block for functional polymers and as a corrosion inhibitor for metals are other areas of active research. researchgate.netnih.gov The ability to introduce various functional groups via the bromomethyl handle allows for the synthesis of polymers with diverse properties, while the nitrogen atoms of the pyrazole ring can effectively interact with metal surfaces to prevent corrosion. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 5-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves bromomethylation of a pre-functionalized pyrazole core. For example, a Vilsmeier-Haack reaction can introduce the aldehyde group, followed by bromination. details a related protocol: reacting 3-(4-bromophenyl)-5-chloro-1-methyl-1H-pyrazole with formaldehyde under alkaline conditions to yield a carbaldehyde intermediate, which can be further functionalized. Adjustments for the target compound may include substituting starting materials (e.g., 4-chloro-1-methylpyrazole derivatives) and optimizing brominating agents (e.g., NBS or HBr/H2O2) . Key Steps :

Cyclocondensation of precursors (e.g., ethyl acetoacetate and methylhydrazine) to form the pyrazole ring.

Chlorination at the 4-position using POCl3 or Cl2 gas.

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Peaks for the bromomethyl (-CH2Br) group appear at δ ~4.3–4.5 ppm (1H) and δ ~30–35 ppm (13C). The 4-chloro and 1-methyl groups are observed at δ ~3.9 ppm (3H, CH3) and δ ~140–150 ppm (C-Cl), respectively .
  • IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm functional groups .
  • X-ray Diffraction : Single-crystal analysis resolves bond angles and spatial arrangement, critical for verifying regiochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in a dry, cool environment away from oxidizers and ignition sources .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher bromomethylation efficiency?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while radical bromination favors non-polar solvents (CCl4) .

  • Catalysts : AIBN initiates radical pathways, improving yield from 55% to >70% in some cases .

  • Temperature Control : Maintaining 80°C prevents side reactions (e.g., dehydrohalogenation) .

    • Data Contradiction Analysis :
      reports bromomethylation using formaldehyde under alkaline conditions, while uses NBS/AIBN. Researchers should compare purity (HPLC) and scalability when choosing methods.

Q. What mechanistic insights exist for substitution reactions involving this compound?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing Cl and Br groups activate the pyrazole ring for attacks by amines or thiols. DFT studies suggest the 4-position is more reactive due to resonance stabilization .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids is feasible at the bromomethyl group, requiring Pd(PPh3)4 and Na2CO3 in THF/H2O .

Q. How can computational modeling predict reactivity or bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials and identify reactive sites .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., carbonic anhydrase IX), correlating with in vitro assays .

Q. What strategies are used to design derivatives for antimicrobial activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance membrane penetration. shows pyrazole-thiocarboxamide derivatives inhibit E. coli (MIC = 8 µg/mL) .

  • Hybridization : Conjugate with oxadiazole or triazole moieties to target bacterial topoisomerases .

    • Data Table : Bioactivity of Derivatives
Derivative StructureTarget MicroorganismMIC (µg/mL)Reference
Pyrazole-oxadiazole hybridS. aureus16
Thiocarboxamide-functionalizedE. coli8

Notes

  • Avoid abbreviations; use full chemical names (e.g., "N-bromosuccinimide" instead of NBS).
  • For synthesis scalability, refer to multi-gram procedures in and .
  • Contradictory data (e.g., yields) should be resolved through reproducibility tests and control experiments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.